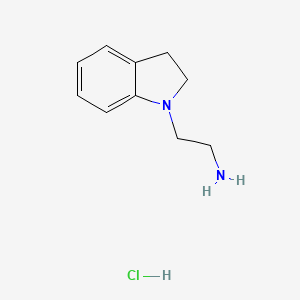

2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC16394158

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClN2 |

|---|---|

| Molecular Weight | 198.69 g/mol |

| IUPAC Name | 2-(2,3-dihydroindol-1-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H |

| Standard InChI Key | JEJMJDSCENNHIF-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=CC=CC=C21)CCN.Cl |

Introduction

Structural and Nomenclature Insights

Chemical Identity

The IUPAC name 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride systematically describes its structure:

-

A 2,3-dihydro-1H-indole core (indoline), comprising a benzene ring fused to a pyrrolidine-like ring.

-

An ethylamine group (-CH₂CH₂NH₂) attached to the indoline’s nitrogen atom.

-

A hydrochloride salt formed via protonation of the amine group .

Synonyms include 2-(indolin-1-yl)ethanamine hydrochloride and 1-(2-aminoethyl)indoline hydrochloride. The free base has CAS number 46006-95-5, while the hydrochloride salt is variably reported under the same CAS , though this may reflect inconsistencies in nomenclature databases. The dihydrochloride derivative, with CAS 1181458-04-7, is a distinct entity .

Molecular and Structural Data

Key physicochemical properties include:

The compound’s LogP suggests moderate lipophilicity, balancing solubility in aqueous and organic media . Its polar surface area aligns with typical amine-containing pharmaceuticals, influencing membrane permeability and bioavailability .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹ for amine, ~2500 cm⁻¹ for HCl salt).

-

NMR:

-

MS (ESI+): m/z 163.1 [M+H]⁺ (free base), 198.7 [M+H]⁺ (hydrochloride) .

Applications and Research Directions

Pharmaceutical Intermediates

Indoline derivatives are pivotal in synthesizing serotonin receptor modulators and kinase inhibitors. The ethylamine side chain enhances binding to biological targets, as seen in analogs like sumatriptan .

Chemical Biology

The compound’s amine group facilitates conjugation with fluorescent probes or biotin tags for proteomic studies . Patent activity hints at its utility in cancer therapeutics and neuropharmacology .

Future Prospects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume